molecular formula C24H22N2OS B2534052 N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291861-88-5

N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2534052
M. Wt: 386.51
InChI Key: UJZCHIRIOMPHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. The purpose of

Scientific Research Applications

Carcinogen Metabolites and Tobacco

The study of human urinary carcinogen metabolites, including those from tobacco, highlights the importance of understanding the metabolism of carcinogens and their potential impacts on human health. This research is vital for developing biomarkers for investigating tobacco use and cancer, emphasizing the utility of assays in delineating exposed versus non-exposed individuals and understanding carcinogen metabolism in humans (Hecht, 2002).

Environmental Fate of Parabens

Parabens, compounds structurally related to N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, are explored for their occurrence, fate, and behavior in aquatic environments. This research offers insights into the environmental impact of widely used preservatives, highlighting their presence in surface water and sediments due to continuous introduction from consumer products (Haman et al., 2015).

Thiophene Analogues and Carcinogenic Evaluation

The evaluation of thiophene analogues of benzidine and 4-aminobiphenyl for potential carcinogenicity sheds light on the structural activity relationships of these compounds. This research informs on the safety and potential risks associated with the use of thiophene-based compounds in pharmaceuticals and other applications (Ashby et al., 1978).

Novel Synthetic Opioids

Exploring non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides, contributes to understanding the chemistry and pharmacology of these compounds. This area of research is crucial for monitoring emerging substances of abuse and assessing their impact on drug markets and public health (Sharma et al., 2018).

Pharmacological Profile of Phenylpiracetam Derivatives

The study of the stereochemistry of phenylpiracetam and its methyl derivative emphasizes the relationship between the configuration of stereocenters and biological properties, highlighting the significance of enantiomerically pure compounds in enhancing pharmacological profiles (Veinberg et al., 2015).

Advanced Oxidation Processes

Research on the degradation of acetaminophen by advanced oxidation processes illustrates the pathways, by-products, and biotoxicity of pharmaceutical compounds in water treatment. This knowledge aids in improving the efficiency of removing recalcitrant compounds from the environment (Qutob et al., 2022).

properties

IUPAC Name

4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-17-5-9-19(10-6-17)15-25-24(27)23-22(26-13-3-4-14-26)21(16-28-23)20-11-7-18(2)8-12-20/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCHIRIOMPHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.